molecular formula C6H13NO3 B015963 5-epi-Isofagomine CAS No. 202979-51-9

5-epi-Isofagomine

Cat. No.: B015963
CAS No.: 202979-51-9
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-KVQBGUIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-epi-Isofagomine typically involves the stepwise nitro reduction of d-mannitol, followed by an enolate reaction with an appropriate acid chloride. The this compound skeleton is obtained through stereoselective polyhydroxylation of the corresponding 2,5-dihydroxybenzaldehyde .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-epi-Isofagomine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different inhibitory activities against glycosidases .

Mechanism of Action

5-epi-Isofagomine exerts its effects by inhibiting glycosidases, particularly β-glucosidase and β-galactosidase. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds. This inhibition leads to a decrease in the accumulation of substrates within lysosomes, thereby alleviating the symptoms of lysosomal storage diseases .

Comparison with Similar Compounds

Uniqueness: 5-epi-Isofagomine is unique due to its specific stereochemistry, which imparts distinct inhibitory properties and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445285
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202979-51-9
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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